molecular formula C27H26ClNO12 B1146060 Acemetacin-acyl-beta-D-glucuronide CAS No. 1260603-31-3

Acemetacin-acyl-beta-D-glucuronide

Cat. No.: B1146060
CAS No.: 1260603-31-3
M. Wt: 591.9 g/mol
InChI Key: VSGATKMJUPIELX-RTCYWULBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acemetacin-acyl-beta-D-glucuronide (AABG) is a synthetic derivative of acemetacin, a non-steroidal anti-inflammatory drug (NSAID). It is a prodrug of acemetacin, which means that it is converted to the active drug upon administration. AABG has been used in the treatment of various inflammatory conditions, including rheumatoid arthritis, ankylosing spondylitis, and osteoarthritis. In addition, AABG has been shown to have anti-cancer and anti-inflammatory properties.

Scientific Research Applications

Metabolism and Prediction Models

Acemetacin-acyl-beta-D-glucuronide, as a metabolite, is involved in the processes related to drug metabolism and detoxification. UDP glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the conjugation of xenobiotics, including drugs, with glucuronic acid. This compound is a product of such conjugation. The formation of acyl-glucuronides, like this compound, is often a detoxification step, making substances more water-soluble and easier to excrete. However, in some cases, this conjugation can lead to the formation of toxic metabolites. Mathematical models that predict the metabolism of drugs by UGTs are crucial in drug discovery to avoid the formation of toxic metabolites and to ensure drug safety. A study by Swamidass and Dang (2015) demonstrates the feasibility of modeling UGT metabolism, including the formation of acyl-glucuronides, to predict which parts of a molecule are conjugated by UGTs. This model showed very high accuracy (greater than 99% AUC) and could distinguish between atoms that are conjugated and those that are not, even within the same functional group. However, it was noted that the model could not accurately predict conjugation involving sulfur atoms (Swamidass & Dang, 2015).

Role in Pharmacogenetics

Pharmacogenetics studies how genetic variations affect an individual's response to drugs. The formation of metabolites like this compound and their interactions can vary based on genetic factors. A study by Talameh et al. (2012) discusses the variability in patient responses to heart failure pharmacotherapy, which may not be fully explained by clinical characteristics but could be influenced by genetic variations affecting drug metabolism pathways, including pathways involving metabolites like this compound. The study indicates that genetic variants might identify which heart failure patients are most likely to benefit from certain pharmacotherapies, highlighting the importance of understanding drug metabolism and the formation of metabolites in personalized medicine (Talameh et al., 2012).

Mechanism of Action

The effect of Acemetacin, the parent compound of Acemetacin-acyl-beta-D-glucuronide, causes a weak reduction of prostaglandin synthesis which generates an anti-inflammatory and analgesic effect .

Safety and Hazards

As a metabolite of Acemetacin, Acemetacin-acyl-beta-D-glucuronide may share some of the safety concerns and side effects of its parent compound. Acemetacin is known to have gastrointestinal side effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Acemetacin-acyl-beta-D-glucuronide can be achieved through the acylation of Acemetacin with beta-D-glucuronic acid followed by purification and characterization of the product.", "Starting Materials": [ "Acemetacin", "beta-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Dissolve Acemetacin and beta-D-glucuronic acid in DMF", "Add DCC and DMAP to the reaction mixture and stir for several hours at room temperature", "Filter the resulting mixture to remove dicyclohexylurea", "Concentrate the filtrate under reduced pressure", "Dissolve the residue in chloroform and wash with sodium bicarbonate solution", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure", "Purify the product by column chromatography using methanol and chloroform as eluents", "Characterize the product by NMR, IR, and mass spectrometry" ] }

1260603-31-3

Molecular Formula

C27H26ClNO12

Molecular Weight

591.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21-,22-,23+,24-,27+/m0/s1

InChI Key

VSGATKMJUPIELX-RTCYWULBSA-N

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

synonyms

AD201; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.